4-(1-methyl-1H-pyrazol-5-yl)aniline
Overview
Description
4-(1-methyl-1H-pyrazol-5-yl)aniline is an organic compound with a molecular formula of C10H11N3. This compound is characterized by the presence of a pyrazole ring attached to a phenylamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)aniline typically involves the reaction of 2-methyl-3-pyrazolecarboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylamine group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted phenylamine compounds.
Scientific Research Applications
4-(1-methyl-1H-pyrazol-5-yl)aniline is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-2H-pyrazol-3-yl)-thiazol-2-ylamine
- 1-(5-Tert-Butyl-2-Methyl-2H-Pyrazol-3-Yl)-3-(4-Chloro-Phenyl)-Urea
Uniqueness
4-(1-methyl-1H-pyrazol-5-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable for targeted research applications.
Properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLQEHGVMZEGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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